CCR5 Antagonist Activity: Target Engagement Compared to 2,4-Difluorophenyl Regioisomer
1-(2,6-Difluorophenyl)-2-pyrrolidinone has been identified as a CCR5 antagonist in preliminary pharmacological screening [1]. In contrast, the 2,4-difluorophenyl regioisomer 1-(2,4-difluorophenyl)pyrrolidin-2-one (CAS 124704-76-3) has been reported to exhibit anti-proliferative activity against prostate cancer cells with distinct structural activity relationships, but no CCR5 antagonist activity has been disclosed for this comparator [2]. This indicates that the 2,6-difluoro substitution is functionally non-interchangeable with the 2,4-difluoro pattern for CCR5 target engagement.
| Evidence Dimension | CCR5 Antagonist Activity (Qualitative Target Engagement) |
|---|---|
| Target Compound Data | Identified as CCR5 antagonist; specific IC50 value not publicly disclosed in primary literature |
| Comparator Or Baseline | 1-(2,4-difluorophenyl)pyrrolidin-2-one (CAS 124704-76-3): Anti-proliferative activity reported; no CCR5 antagonist activity identified |
| Quantified Difference | Qualitative differentiation: Target engagement profile is regioisomer-dependent; 2,6-isomer engages CCR5, 2,4-isomer does not |
| Conditions | CCR5 antagonist screening: human MOLT4 cells, inhibition of CCL5-induced calcium mobilization [1]; Anti-proliferative: human prostate cancer cell lines [2] |
Why This Matters
For CCR5-targeted programs (HIV entry, inflammatory disease), only the 2,6-difluorophenyl isomer has demonstrated engagement of the target, making generic substitution with the 2,4-isomer scientifically invalid.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile, 2012. View Source
- [2] Betti, N. A.; Hussain, R. I.; Kadhem, S. A. Synthesis and Biological Evaluation of Some Pyrrolidine-2-One Derivatives. Al-Mustansiriyah J. Sci. 2020, 31 (1), 31–40. View Source
